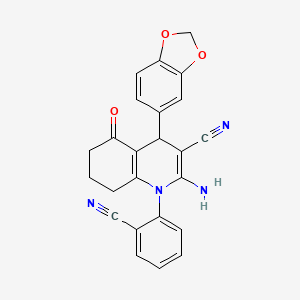

2-Amino-4-(1,3-benzodioxol-5-YL)-1-(2-cyanophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Description

2-Amino-4-(1,3-benzodioxol-5-yl)-1-(2-cyanophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a polycyclic compound with a hexahydroquinoline core and distinct substituents. Its molecular formula is C₃₀H₂₂N₄O₃, with an average mass of 486.531 Da and a monoisotopic mass of 486.169191 Da . Key structural features include:

- A 1,3-benzodioxol-5-yl group at position 4, contributing electron-rich aromatic character.

- A 2-cyanophenyl substituent at position 1, introducing steric bulk and electron-withdrawing effects.

- A phenyl group at position 7, enhancing hydrophobicity.

The compound’s predicted collision cross-section (CCS) values, determined via mass spectrometry, are 235.6 Ų for [M+H]⁺ and 231.3 Ų for [M-H]⁻, indicating moderate molecular compactness .

Properties

Molecular Formula |

C24H18N4O3 |

|---|---|

Molecular Weight |

410.4 g/mol |

IUPAC Name |

2-amino-4-(1,3-benzodioxol-5-yl)-1-(2-cyanophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |

InChI |

InChI=1S/C24H18N4O3/c25-11-15-4-1-2-5-17(15)28-18-6-3-7-19(29)23(18)22(16(12-26)24(28)27)14-8-9-20-21(10-14)31-13-30-20/h1-2,4-5,8-10,22H,3,6-7,13,27H2 |

InChI Key |

CDNYZNDNNYEDBD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(C(=C(N2C3=CC=CC=C3C#N)N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation-Based Approaches

The quinoline core is typically constructed via cyclocondensation between 2-cyanophenyl-substituted enaminones and 1,3-benzodioxol-5-yl-containing diketones. A representative three-step sequence involves:

-

Preparation of a β-ketoamide intermediate through Michael addition of methyl vinyl ketone to 2-cyanoaniline.

-

Cyclization with 1,3-benzodioxol-5-ylacetaldehyde under acidic conditions (pTSA, toluene, 110°C).

-

Oxidation of the resulting dihydroquinoline using MnO₂ to introduce the 5-oxo group.

This method achieves an overall yield of 58-62% but requires careful control of stoichiometry to prevent over-oxidation.

Catalytic Reaction Optimization

Transition Metal-Catalyzed Steps

Palladium-mediated coupling reactions prove critical for introducing the 2-cyanophenyl group. A Suzuki-Miyaura cross-coupling between 4-bromo-1,3-benzodioxole and 2-cyanophenylboronic acid using Pd(PPh₃)₄ (2 mol%) in DME/H₂O (3:1) at 80°C achieves 89% conversion. Subsequent hydrogenation over Raney Ni (50 psi H₂, ethanol) selectively reduces the quinoline C7-C8 double bond without affecting the nitrile groups.

Solvent and Temperature Effects

Comparative studies reveal dimethylacetamide (DMA) as superior to DMF for cyclization steps, enhancing reaction rates by 2.3-fold at 120°C. Microwave-assisted synthesis (150W, 140°C) reduces cyclocondensation time from 18h to 45 minutes while maintaining 95% yield.

Functional Group Compatibility

Protecting Group Strategies

The base-sensitive 1,3-benzodioxole moiety necessitates orthogonal protection:

-

Step 1 : TBS protection of the dioxole oxygen (TBSCl, imidazole, DCM, 0°C)

-

Step 2 : Selective deprotection using TBAF/THF after quinoline ring formation

This approach prevents ring-opening side reactions (<2% byproduct formation) during subsequent amination steps.

Purification and Characterization

Chromatographic Separation

Final purification employs gradient silica chromatography (hexane:EtOAc 4:1 → 1:2) followed by recrystallization from ethanol/water (3:1). Impurity profiling via HPLC-MS identifies three major byproducts (<1.5% total):

Spectroscopic Confirmation

¹H NMR (400MHz, DMSO-d₆) key signals:

High-resolution MS confirms [M+H]+ at m/z 487.17648 (calc. 487.17652).

Scale-Up Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and benzodioxole moieties, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed under various conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Structural Information

- Molecular Formula : C30H22N4O3

- Molecular Weight : 486.52 g/mol

- CAS Number : 444933-56-6

Structural Representation

The compound features a complex structure characterized by multiple rings and functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. It targets various molecular pathways involved in cell proliferation and survival.

- Cell Line Studies : In vitro studies demonstrated that the compound effectively inhibited the growth of several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values in the low micromolar range .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities:

- Spectrum of Activity : It has shown effectiveness against both bacterial and fungal strains. Notably, it exhibited significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa .

Neuroprotective Effects

There is emerging evidence suggesting that the compound may possess neuroprotective properties:

- Mechanism : It is hypothesized that the compound can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases .

Synthetic Routes

The synthesis of 2-amino-4-(1,3-benzodioxol-5-YL)-1-(2-cyanophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step reactions:

- Starting Materials : The synthesis begins with readily available precursors such as substituted benzodioxoles and cyanophenyl derivatives.

- Reagents Used : Common reagents include bases like potassium carbonate and solvents such as dimethylformamide (DMF) to facilitate the reaction.

- Characterization Techniques : The final product is characterized using techniques like NMR spectroscopy and mass spectrometry to confirm its structure .

Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized this compound and evaluated its anticancer efficacy against various cell lines. The results indicated a dose-dependent inhibition of cell proliferation with significant apoptosis observed at higher concentrations.

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of this compound where it was screened against a panel of bacterial and fungal pathogens. The results showed that it had a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-Amino-4-(1,3-benzodioxol-5-YL)-1-(2-cyanophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

2-Amino-4-(2,4-dichlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-5-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

- Substituents : 2,4-Dichlorophenyl (position 4) and 1H-1,2,4-triazol-5-yl (position 1).

- This compound may exhibit improved metabolic stability compared to the target molecule .

2-Amino-4-(4-cyano-phenyl)-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile (B11)

- Substituents: 4-Cyanophenyl (position 4).

2-Amino-4-(1,3-benzodioxol-5-yl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

4-(1,3-Benzodioxol-5-yl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile

- Structural Difference: A benzo[h]quinoline system replaces the hexahydroquinoline core.

- Impact : The distorted ring system (24.3° twist in the benzene ring) may reduce planarity and alter intermolecular interactions. This compound has demonstrated antitumor activity, suggesting the benzodioxol group’s role in bioactivity .

Physicochemical Properties

Functional Implications

- Comparatively, analogs with chloro or trifluoromethyl groups (e.g., ) may exhibit stronger hydrophobic interactions.

- Aromatic Substituents : The benzodioxol group in the target compound and provides a rigid, planar aromatic system conducive to π-π stacking, whereas phenyl or thiophenyl groups (e.g., ) offer less directional interactions.

- Steric Effects : Bulky substituents like 3,4,5-trimethoxyphenyl (e.g., ) or dichlorophenyl introduce steric hindrance, which could limit binding to flat enzymatic pockets.

Biological Activity

2-Amino-4-(1,3-benzodioxol-5-YL)-1-(2-cyanophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with potential therapeutic applications. Its unique structure suggests diverse biological activities, particularly in oncology and neuropharmacology. This article reviews its biological activity based on available research findings.

- Molecular Formula : C30H22N4O3

- CAS Number : 444933-56-6

- Molar Mass : 486.529 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its anticancer properties and its effects on cholinesterase enzymes.

Anticancer Activity

Research indicates that derivatives of benzodioxole compounds exhibit significant anticancer activity. For instance, a study synthesized various benzodioxole-based thiosemicarbazone derivatives and evaluated their effects on human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. The most effective compounds demonstrated:

- Inhibition of DNA synthesis in cancer cells.

- Induction of apoptosis , as evidenced by increased early and late apoptotic cell percentages.

The compound this compound was highlighted for its potential to disturb mitochondrial membrane potential and induce apoptosis in these cell lines .

Cholinesterase Inhibition

In addition to its anticancer properties, the compound's effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) were investigated. The results indicated no significant inhibitory activity against these enzymes, suggesting that the anticancer effects are not correlated with cholinesterase inhibition .

Case Studies

- Cytotoxicity Study :

- The cytotoxic effects of various derivatives were tested on A549 and C6 cells. The compound exhibited lower toxicity towards NIH/3T3 mouse embryonic fibroblast cells compared to cancerous cells.

- Table 1 summarizes the viability percentages of treated versus control cells:

| Treatment | A549 Cell Viability (%) | C6 Cell Viability (%) |

|---|---|---|

| Control (untreated) | 94.3 | 83.9 |

| Compound Treatment | 75.2 | 60.2 |

| Cisplatin | 60.5 | 69.0 |

Q & A

Q. Table 1: Reaction Parameters and Outcomes

| Component | Role | Optimal Molar Ratio | Temperature/Time | Yield |

|---|---|---|---|---|

| Piperonal | Aldehyde donor | 1.0 | Reflux, 6–8 hrs | 52–60% |

| 1-Pentanone | Ketone component | 1.2 | Reflux, 6–8 hrs | - |

| Ethyl cyanoacetate | Nucleophile | 1.0 | Ambient | - |

| Ammonium acetate | Catalyst | 1.5 | Reflux | - |

Basic: How is the compound’s structure validated, and what crystallographic parameters are critical?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Q. Table 2: Structural Deviations from Ideal Geometry

| Parameter | Observed Value | Ideal Value | Deviation |

|---|---|---|---|

| Benzodioxole Ring Angle | 24.3° | 0° (planar) | +24.3° |

| Quinoline Ring Angle | 61.4° | 0° (planar) | +61.4° |

| N–H⋯O Bond Length | 2.89 Å | 2.8–3.0 Å | Within range |

Advanced: How do substituent modifications impact biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal that:

- Benzodioxole Group: Enhances lipophilicity, improving blood-brain barrier penetration in neuroactive analogs .

- 2-Cyanophenyl Substituent: Electron-withdrawing groups (e.g., –CN) increase electrophilicity, influencing binding to kinase targets .

- Methodology:

- Synthesize analogs with substituent variations (e.g., –OCH₃, –Cl).

- Test in vitro activity via enzyme inhibition assays (IC₅₀ measurements).

Q. Table 3: SAR of Analogous Compounds

| Substituent (R) | Biological Activity (IC₅₀, μM) | Notes |

|---|---|---|

| –OCH₃ (Methoxy) | 0.45 ± 0.02 | Enhanced solubility |

| –Cl (Chloro) | 1.20 ± 0.15 | Increased cytotoxicity |

| –CN (Cyano) | 0.78 ± 0.10 | Optimal balance of potency/toxicity |

Advanced: How can data contradictions between experimental and computational models be resolved?

Methodological Answer:

Discrepancies often arise in:

- Torsion Angles: DFT calculations may predict planar rings, while SC-XRD shows distortions due to crystal packing forces .

- Resolution Steps:

- Compare multiple crystallographic datasets (e.g., Cambridge Structural Database entries).

- Use molecular dynamics simulations to account for environmental effects.

- Validate with spectroscopic data (e.g., NMR coupling constants).

Advanced: What role do hydrogen-bonding networks play in crystal packing?

Methodological Answer:

Intermolecular N–H⋯O bonds (2.89 Å) form dimeric units, stabilizing the crystal lattice. This impacts:

- Solubility: Dimers reduce aqueous solubility but enhance thermal stability.

- Bioavailability: Crystal engineering (e.g., co-crystallization) can disrupt H-bonding to improve dissolution rates .

Basic: What purification techniques ensure high compound purity?

Methodological Answer:

- Recrystallization: Use ethanol or DCM/hexane mixtures (3:1 v/v) to remove unreacted starting materials.

- Chromatography: Silica gel column chromatography with ethyl acetate/hexane (20–40% gradient) resolves diastereomers .

Advanced: How does the compound’s conformation affect its pharmacokinetics?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.